3-Tert-butoxybenzaldehyde

Description

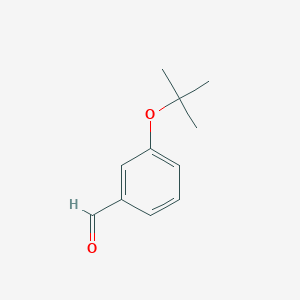

3-Tert-butoxybenzaldehyde: is an organic compound with the molecular formula C11H14O2 . It is a derivative of benzaldehyde, where the aldehyde group is substituted at the meta position with a tert-butoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-5-9(7-10)8-12/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKELHDLJYLXUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Tert-butoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-hydroxybenzaldehyde with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to the desired product through dehydration.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Tert-butoxybenzoic acid.

Reduction: 3-Tert-butoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the reagents used.

Scientific Research Applications

Chemistry: 3-Tert-butoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and as a starting material for the preparation of more complex molecules.

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving aldehydes. It is also used in the development of new biochemical assays.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavorings, and other specialty chemicals. Its unique structure makes it a valuable intermediate in the synthesis of various high-value products .

Mechanism of Action

The mechanism of action of 3-tert-butoxybenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions with various nucleophiles. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

4-Tert-butoxybenzaldehyde: Similar structure but with the tert-butoxy group at the para position.

2-Tert-butoxybenzaldehyde: Similar structure but with the tert-butoxy group at the ortho position.

3-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a tert-butoxy group.

Uniqueness: 3-Tert-butoxybenzaldehyde is unique due to the position of the tert-butoxy group at the meta position, which influences its reactivity and the types of reactions it can undergo. The steric hindrance provided by the tert-butoxy group also affects the compound’s selectivity in various chemical reactions .

Biological Activity

3-Tert-butoxybenzaldehyde is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, enzyme interactions, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a tert-butoxy group attached to a benzaldehyde moiety. The presence of the tert-butoxy group enhances its solubility and stability, which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The aldehyde functional group can participate in nucleophilic reactions, while the tert-butoxy group may influence the compound's lipophilicity and interaction with biological membranes.

Key Mechanisms:

- Enzyme Inhibition: this compound has shown inhibitory effects on specific enzymes, such as tyrosinase, which is involved in melanin production. This property suggests its potential use in cosmetic formulations targeting pigmentation issues.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents .

Table 1: Biological Activities of this compound

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Tyrosinase | Inhibition of melanin production | |

| Antimicrobial | Various bacterial strains | Reduced growth | |

| Cytotoxicity | Cancer cell lines | Induction of apoptosis |

Case Studies

-

Tyrosinase Inhibition Study

- A study investigated the inhibitory effect of this compound on mushroom tyrosinase. The results demonstrated a significant reduction in enzyme activity, indicating its potential application in skin-whitening products.

- Antimicrobial Efficacy

- Cytotoxic Effects on Cancer Cells

Table 2: Comparison with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Tyrosinase inhibition, antimicrobial |

| 4-(Tert-Butoxy)Benzaldehyde | Structure | Tyrosinase inhibition |

| Benzaldehyde | Structure | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.